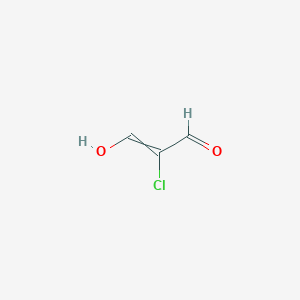
Methyl 6,8-dichlorooctanoate
Vue d'ensemble
Description
“Methyl 6,8-dichlorooctanoate” is a chemical compound with the molecular formula C9H16Cl2O2 . It has an average mass of 227.128 Da and a monoisotopic mass of 226.052734 Da . It is also known by other names such as “(6R)-6,8-Dichlorooctanoate de méthyle” in French, “Methyl- (6R)-6,8-dichloroctanoat” in German, and “Octanoic acid, 6,8-dichloro-, methyl ester, (6R)-” as per ACD/Index Name .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The 3D chemical structure image of “Methyl 6,8-dichlorooctanoate” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Applications De Recherche Scientifique
Fungal Growth Inhibition Methyl 6,8-dichlorooctanoate and its analogs have been studied for their impact on fungal growth. For instance, lipoic acid (6,8-dithiooctanoic acid) and its analogs, including 8-methyl-6,8-dithiooctanoic acid, have been observed to inhibit the growth of the filamentous fungus, Allomyces macrogynus. This suggests a potential application of these compounds in controlling fungal growth in various environments (Machlis, 1957).
Photocatalytic Degradation Studies The photocatalytic degradation of various compounds, including dyes like Methyl Orange, has been explored using photocatalysts like zinc oxide and titanium dioxide. Methyl 6,8-dichlorooctanoate could potentially be involved in similar photocatalytic processes, providing insights into environmental remediation techniques (Kansal, Singh, & Sud, 2007).
Herbicide Mechanisms Research into herbicides like dichlofop-methyl (Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate) has shown that certain methylated compounds can function as auxin antagonists, affecting plant growth and development. The structure and function of methyl 6,8-dichlorooctanoate could provide insights into the development of new herbicidal formulations (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Propriétés
IUPAC Name |
methyl 6,8-dichlorooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl2O2/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROFMCACQMRGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(CCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625666 | |
| Record name | Methyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,8-dichlorooctanoate | |
CAS RN |
58536-19-9 | |
| Record name | Methyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

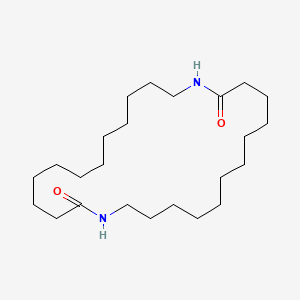
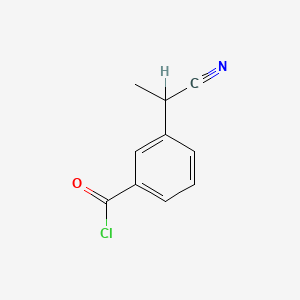
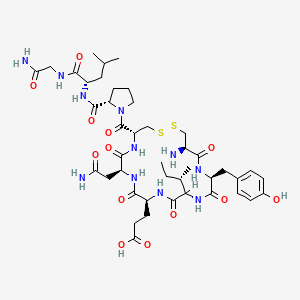
![6-(5-Chloro-pyridin-2-YL)-7-phenoxycarbonyloxy-6,7-dihydro-pyrrolo[3,4-B]pyrazin-5-one](/img/structure/B3061085.png)


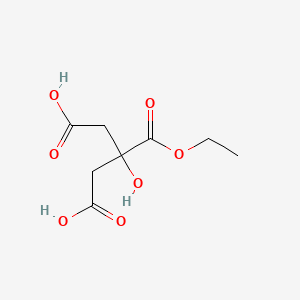
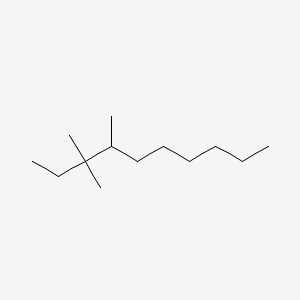

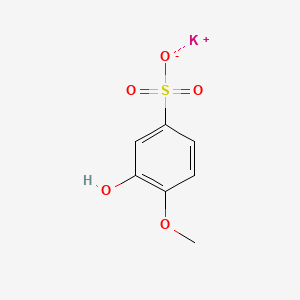
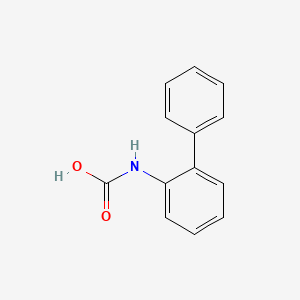

![[(Oxiran-2-yl)methyl]phosphonic acid](/img/structure/B3061102.png)
